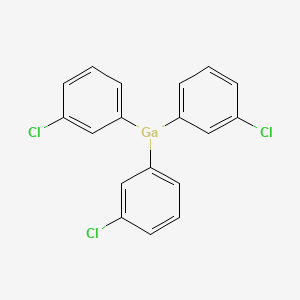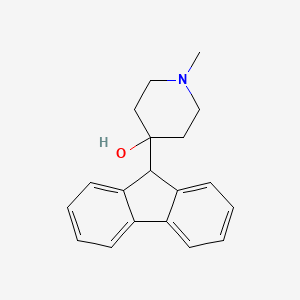
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is a chemical compound that features a fluorene moiety attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol typically involves the reaction of fluorene derivatives with piperidine derivatives under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with piperidine in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This method yields high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted fluorene-piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Wirkmechanismus
The mechanism of action of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as falcipain 2, a hemoglobin-degrading cysteine protease in Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(9H-fluoren-9-yl)piperazin-1-yl methanone: Another fluorene derivative with a piperazine ring, known for its inhibitory activity against falcipain 2.
2,7-dichloro-9H-fluorene-based thiazolidinone: A fluorene derivative with thiazolidinone moiety, showing anticancer and antimicrobial properties.
Uniqueness
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is unique due to its specific structural configuration, which combines the properties of both fluorene and piperidine. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
94310-68-6 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-10-19(21,11-13-20)18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3 |
InChI-Schlüssel |
AAOUGRBTFVUWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


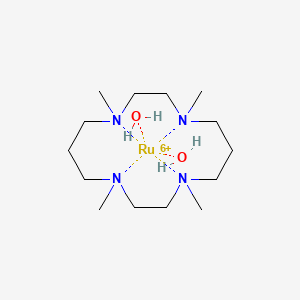
![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
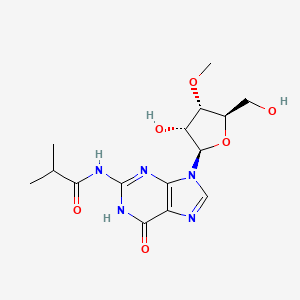
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
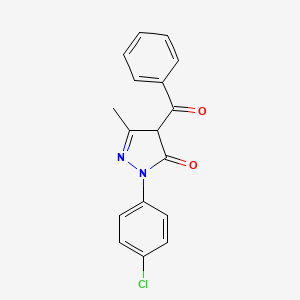
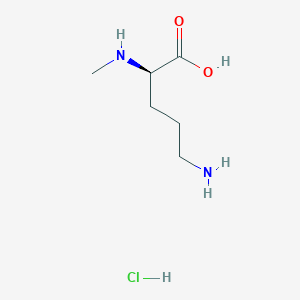
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)

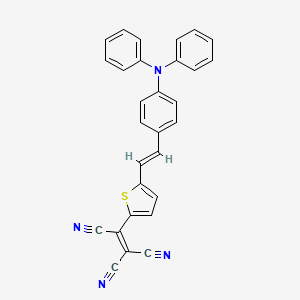
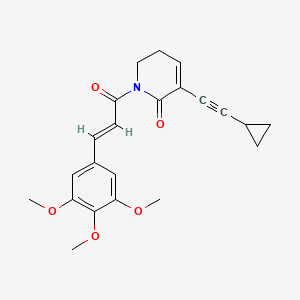

![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
